3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O/c1-27-18-13-11-16(12-14-18)22-20-15-24-21-10-6-5-9-19(21)23(20)26(25-22)17-7-3-2-4-8-17/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHOMJIMCMEZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-methoxyphenylhydrazine with 2-phenylquinoline-4-carbaldehyde in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The quinoline and pyrazole rings participate in electrophilic substitutions, particularly at positions activated by the methoxy group. Key reactions include:
Nitration
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Reagents : Concentrated HNO₃/H₂SO₄ at 0–5°C
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Site : Para to the methoxy group on the phenyl ring
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Product : 3-(4-Methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Halogenation
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Reagents : Cl₂ or Br₂ in acetic acid
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Site : C-6 of the quinoline ring (activated by electron-donating groups)
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Product : 6-Chloro- or 6-bromo-substituted derivatives
Nucleophilic Additions
The electron-deficient pyrazole ring undergoes nucleophilic attacks under basic conditions:
Methoxylation
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Reagents : NaOMe in methanol at reflux
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Site : C-4 of the pyrazole ring
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Product : 4-Methoxy-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Amination
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Reagents : NH₃/EtOH under pressure at 120°C
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Product : 4-Amino derivatives with enhanced solubility
Condensation and Cyclization
These reactions are critical for modifying the core structure:
Chalcone Formation
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Reagents : Substituted benzaldehydes in NaOH/EtOH
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Intermediate : 3-(4-Methoxyphenyl)-1-phenyl-4-styryl-1H-pyrazolo[4,3-c]quinoline
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Cyclization : PPA (polyphosphoric acid) at 150°C yields fused tricyclic derivatives
Aniline Condensation
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Conditions : Ethylene glycol at 180°C with substituted anilines
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Product : 6-Substituted pyrazoloquinolines (e.g., 6-fluoro derivatives)
Oxidation and Reduction
| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄ in acidic medium | Quinoline-5,8-dione derivatives | 45–60% | |
| Reduction | H₂/Pd-C in ethanol | 5,6,7,8-Tetrahydro-pyrazoloquinoline analogs | 70% |
Functional Group Transformations
Methoxy Group Demethylation
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Reagents : BBr₃ in CH₂Cl₂ at −78°C
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Product : 3-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Suzuki Coupling
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Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O
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Substrate : 6-Bromo derivative reacts with arylboronic acids to form biaryl systems
Electrochemical Modifications
Recent studies highlight electrochemical methods for functionalization:
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Dehydrogenative Cyclization : Linear hydrazones convert to cyclic derivatives in an undivided cell with Pt electrodes .
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Conditions : Constant current (10 mA/cm²), CH₃CN/H₂O electrolyte
Key Mechanistic Insights
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The methoxy group directs electrophiles to para positions via resonance activation.
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Pyrazole’s N1-phenyl group sterically hinders substitutions at C-2 and C-5.
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Reductive conditions preferentially saturate the quinoline ring over the pyrazole.
This reactivity profile establishes 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline as a flexible scaffold for synthesizing bioactive analogs and functional materials.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of pyrazoloquinoline compounds exhibit notable antimicrobial activity. For instance, synthesized derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. A study highlighted that compounds derived from pyrazolo[4,3-c]quinoline demonstrated strong antimicrobial effects compared to standard reference drugs .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoloquinoline derivatives have been explored through various assays. One study reported that certain derivatives inhibited albumin denaturation, a marker for anti-inflammatory activity. Specifically, compounds with halogen substitutions on the quinoline ring exhibited enhanced anti-inflammatory effects .
Kinase Inhibition
The compound has been investigated for its potential to inhibit specific protein kinases, particularly the Kit protein kinases. Such inhibition is crucial in cancer therapy as it may affect tumor growth and proliferation. The use of pyrazoloquinoline derivatives in pharmaceutical compositions targeting these kinases has been patented, indicating their therapeutic potential .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of pyrazoloquinoline derivatives:
- Study on Antimicrobial Activity : A comprehensive study synthesized a series of pyrazoloquinolines and evaluated their antimicrobial properties against various pathogens. Results indicated that modifications on the phenyl rings significantly influenced activity levels .
- Anti-inflammatory Activity Assessment : Another research focused on assessing the anti-inflammatory effects of synthesized compounds through in vitro assays. The findings underscored the importance of substituents in enhancing therapeutic efficacy .
- Kinase Inhibition Research : A patent described the use of pyrazoloquinolines in inhibiting Kit protein kinases, suggesting potential applications in targeted cancer therapies. This highlights the compound's relevance in developing new anticancer agents .
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application, but common targets include kinases, G-protein coupled receptors, and ion channels .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[4,3-c]quinoline derivatives vary in substituents on the quinoline and pyrazole rings. Key comparisons include:
Key Observations :
- Electron-Donating Groups : The 4-methoxyphenyl group in the target compound likely enhances COX-2 binding via hydrophobic interactions, similar to compound 4 in .
- Amino vs. Methoxy: Amino-substituted derivatives (e.g., 2i) show stronger iNOS inhibition, suggesting polar groups improve interaction with inflammatory enzymes .
- Ring Fusion Position: Pyrazolo[3,4-b]quinolines (e.g., in ) exhibit distinct reactivity due to altered ring fusion, often leading to synthetic challenges and divergent bioactivity .
Structure-Activity Relationships (SAR)
- Position 3: Methoxy or amino groups here correlate with COX-2/iNOS inhibition. Bulky substituents (e.g., benzyl in ) may reduce solubility but improve membrane permeability .
- Position 1 : Aryl groups (e.g., phenyl) are critical for maintaining planar geometry, facilitating DNA intercalation in anticancer applications .
Biological Activity
The compound 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazolo[4,3-c]quinoline family, which has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anticancer research. This article delves into the synthesis, characterization, and biological activity of this compound, highlighting significant findings from recent studies.
Synthesis and Characterization
The synthesis of pyrazolo[4,3-c]quinolines typically involves multi-step reactions that can include cyclization and condensation processes. For this compound, the synthetic route may involve the reaction of 1-phenyl-1H-pyrazol-3-ol derivatives with various aromatic aldehydes through a Claisen–Schmidt condensation reaction. Characterization techniques such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound.
Anti-inflammatory Activity
Research has demonstrated that pyrazolo[4,3-c]quinolines exhibit potent anti-inflammatory properties. A study evaluated the ability of various derivatives to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The results indicated that certain derivatives significantly reduced NO levels by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expressions. Specifically, compounds similar to this compound have shown IC50 values comparable to established anti-inflammatory agents like 1400 W .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of iNOS and COX-2 |
| Positive Control (1400 W) | 0.39 | iNOS inhibitor |
Anticancer Activity
In addition to its anti-inflammatory effects, this compound has been investigated for its anticancer potential. Studies have shown that various pyrazolo[4,3-c]quinoline derivatives can induce cell cycle arrest and apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The presence of specific substituents on the phenyl rings significantly influences their cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study 1: Inhibition of Cancer Cell Proliferation
A recent study focused on a series of pyrazolo[4,3-c]quinoline derivatives, including those structurally related to this compound. The results indicated that these compounds could effectively inhibit cell proliferation in vitro. The mechanism was attributed to their ability to modulate signaling pathways associated with cell survival and apoptosis.
Case Study 2: Structure-Activity Relationship (SAR)
Another important aspect of research on this compound involves understanding its structure-activity relationship (SAR). Variations in substituents on the phenyl groups were analyzed to determine their effects on biological activity. It was found that electron-donating groups at the para position enhanced anti-inflammatory activity while maintaining low cytotoxicity .
Q & A
Q. How can hygroscopic intermediates affect synthetic yields, and how is this mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
